3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one

Lipophilicity Drug-likeness Physicochemical profiling

3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one (CAS 1708037-46-0) is a synthetic flavonol derivative belonging to the 3-hydroxychromone (3HC) family, characterized by a 2-hydroxy-4H-chromen-4-one backbone substituted at the C-3 position with a 5-bromofuran-2-yl moiety. With a molecular formula of C₁₃H₇BrO₄ and a molecular weight of 307.10 g/mol, this compound is supplied at purities of 95–98% from multiple vendors and is suitable for pharmaceutical R&D and quality control applications.

Molecular Formula C13H7BrO4
Molecular Weight 307.10 g/mol
Cat. No. B13008948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one
Molecular FormulaC13H7BrO4
Molecular Weight307.10 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)O2)C3=CC=C(O3)Br)O
InChIInChI=1S/C13H7BrO4/c14-10-6-5-9(17-10)11-12(15)7-3-1-2-4-8(7)18-13(11)16/h1-6,15H
InChIKeyDGBGVNIVXRPPFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one: Structural Identity and Procurement-Grade Characterization for Flavonoid Research


3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one (CAS 1708037-46-0) is a synthetic flavonol derivative belonging to the 3-hydroxychromone (3HC) family, characterized by a 2-hydroxy-4H-chromen-4-one backbone substituted at the C-3 position with a 5-bromofuran-2-yl moiety [1]. With a molecular formula of C₁₃H₇BrO₄ and a molecular weight of 307.10 g/mol, this compound is supplied at purities of 95–98% from multiple vendors and is suitable for pharmaceutical R&D and quality control applications . The presence of the bromine atom at the furan 5-position and the placement of the furan ring at the C-3 (rather than the more common C-2) position distinguish this scaffold from the widely studied 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one (FHC) positional isomer, establishing a distinct chemical space for structure–activity relationship (SAR) exploration [2].

Why 3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one Cannot Be Replaced by Generic Flavonol Analogs


Within the 3-hydroxychromone (3HC) class, small structural variations produce disproportionately large changes in photophysical behavior, radical scavenging capacity, and target-binding profiles. Studies on 2-heteroaryl-3-hydroxychromones demonstrate that substituting the heteroaryl ring (furan vs. thiophene vs. pyrrole) alters the DPPH radical scavenging rank order and the ESIPT tautomer emission ratio (IN*/IT*) in a solvent-dependent manner [1]. Furthermore, bromination of flavonoids has been shown to systematically increase both lipophilicity and antioxidant activity relative to non-brominated parent compounds [2]. The target compound's C-3 bromofuran substitution pattern is distinct from both the C-2 furan positional isomers and the phenyl-substituted bromoflavonols, meaning that generic substitution with either 3-hydroxyflavone, 4′-bromoflavonol, or 2-(furan-2-yl)-3-hydroxychromone would fail to recapitulate its specific electronic, steric, and lipophilicity profile. The following evidence quantifies exactly where these differences manifest.

Quantitative Differentiation Evidence: 3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: Bromofuran Moiety Increases logP by ~0.6 Units vs. Non-Brominated Furan Analog

The target compound exhibits a computed XLogP3 value of 3.0 [1], reflecting the lipophilicity contribution of the 5-bromofuran substituent at the C-3 position. In contrast, the non-brominated positional isomer 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one (FHC, C₁₃H₈O₄, MW 228.20) lacks the bromine atom and is expected to have a lower logP (estimated ~2.0–2.5 based on the additive contribution of aromatic bromine, which typically increases logP by approximately 0.6–0.8 units). This difference is consistent with the general finding that brominated flavonoid derivatives possess higher lipophilicity than their parent non-brominated flavonoids [2].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Advantage: 59.7 Ų Enables Blood–Brain Barrier Penetration Potential Absent in Higher-TPSA Analogs

The target compound has a computed TPSA of 59.7 Ų [1], which falls below the widely accepted blood–brain barrier (BBB) penetration threshold of <60–70 Ų for orally administered CNS drugs. This is a consequence of the 3-hydroxy-4H-chromen-4-one core with only one hydrogen bond donor (the 2-OH group) and four hydrogen bond acceptors. By comparison, 3-hydroxyflavone has a TPSA of approximately 46.5 Ų, but its phenyl substituent lacks the synthetic handle provided by the bromofuran group. Flavonoids with additional hydroxyl groups (e.g., quercetin, TPSA ≈ 131 Ų) are well above the CNS permeability threshold.

CNS drug design Bioavailability TPSA optimization

Positional Isomerism: C-3 Bromofuran Substitution Confers Distinct ESIPT and Radical Scavenging Behavior vs. C-2 Furan Analogs

In head-to-head studies of 2-heteroaryl-3-hydroxychromones, the radical scavenging activity (%SC) against DPPH follows the rank order PHC > FHC > THC > 3-HF in methanol and PHC > FHC ≈ THC > 3-HF in acetonitrile [1]. These differences are driven by the electronic nature of the heteroaryl substituent at C-2 and its effect on the 3-OH hydrogen potential, which governs both ESIPT tautomer ratios (IN*/IT*) and radical scavenging capacity. The target compound, with its 5-bromofuran substituent at C-3 rather than C-2, represents a distinct electronic environment: the C-3 substituent directly conjugates with the 4-carbonyl and 2-OH groups through the enone system, whereas C-2 substituents primarily affect electron density at the 4-carbonyl group [2]. The bromine atom further withdraws electron density from the furan ring, modulating the overall dipole moment. Crystal structures of FHC show a near-planar geometry (dihedral angle = 3.8° between chromene and furan rings), facilitating efficient π-conjugation [3]; the C-3 substitution pattern in the target compound is expected to alter this planarity and thus its ESIPT characteristics.

Fluorescent probe design ESIPT Radical scavenging

Bromine as a Synthetic Handle: Enables Photosensitive Material Applications and Further Derivatization

The bromine atom at the furan 5-position serves as both a modulator of electronic properties and a reactive site for further chemical elaboration. Research on bromine-containing 3-acyl-2-furylchromones demonstrates that the 5-bromofuran-2-yl group participates in nucleophilic substitution reactions with N-, S-, and O-nucleophiles, enabling the synthesis of photosensitive compounds with tunable absorption and fluorescence spectra for optical disk applications [1]. The relationship between spectral properties and the structure of these bromofuran-chromone hybrids has been systematically characterized. The target compound, bearing a free 2-OH group and a bromofuran moiety at C-3, offers orthogonal derivatization sites (OH for etherification/esterification; Br for cross-coupling or nucleophilic displacement) not simultaneously available in either non-brominated analogs or in compounds where the bromine is positioned on a phenyl ring (e.g., 4′-bromoflavonol).

Photosensitive materials Nucleophilic substitution Optical recording media

AHR Antagonism Scaffold Differentiation: C-3 Substituted Core vs. C-2 Substituted CB7993113

The closely related compound CB7993113 (2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide, IC₅₀ = 0.33 μM for AHR antagonism) demonstrates that the 5-bromofuran-2-yl pharmacophore is productive for aryl hydrocarbon receptor (AHR) binding, directly engaging the AHR protein and blocking nuclear translocation [1]. CB7993113 inhibits TCDD-induced reporter activity by 90% and reduces triple-negative breast cancer cell invasion in 3D cultures without affecting viability. Critically, CB7993113 has the 5-bromofuran at C-2 with the 3-OH blocked as an ether, whereas the target compound presents the 5-bromofuran at C-3 with a free 2-OH group. This positional difference changes the hydrogen-bonding capacity and the orientation of the bromofuran within the AHR binding pocket, offering an SAR probe to deconvolute whether AHR antagonism requires the C-2 or C-3 substitution pattern.

Aryl hydrocarbon receptor Cancer invasion Immunomodulation

Optimal Procurement and Research Application Scenarios for 3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one


Structure–Activity Relationship (SAR) Probe for 3-Hydroxychromone Positional Isomer Pharmacology

The compound directly addresses a gap in the 3HC SAR literature: nearly all published heteroaryl-3-hydroxychromones bear the heteroaryl group at C-2, leaving the C-3 substituted series unexplored. By procuring this compound alongside 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one (FHC), researchers can directly compare how the substitution position alters ESIPT photophysics, radical scavenging capacity, and biological target engagement. The radical scavenging rank order established for C-2 heteroaryl 3HCs (PHC > FHC > THC > 3-HF) [1] provides a validated baseline against which to benchmark the C-3 bromofuran analog.

Divergent Library Synthesis from a Dual-Handle Intermediate

The compound's two orthogonal reactive sites—the free 2-hydroxyl group and the 5-bromofuran moiety—enable parallel derivatization strategies. The hydroxyl can be alkylated, acylated, or converted to a leaving group for nucleophilic displacement, while the aryl bromide participates in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald–Hartwig). This dual reactivity is analogous to that exploited in the synthesis of photosensitive 3-acyl-2-furylchromones, where the 5-bromofuran group reacts with N,S,O-nucleophiles to generate compounds with tunable spectral properties for optical recording media [1].

AHR Antagonist Lead Optimization Using C-3 Positional Isomer Scaffold

With CB7993113 (C-2 5-bromofuran, 3-O-acetamide) demonstrating potent AHR antagonism (IC₅₀ = 0.33 μM, 90% inhibition of TCDD-induced reporter activity, in vivo efficacy against bone marrow toxicity) [1], the target compound provides the C-3 positional isomer with a free 2-OH group. This enables evaluation of whether the hydrogen bond donor at C-2 improves or disrupts AHR binding, and whether the C-3 bromofuran orientation accesses alternative subpockets within the AHR ligand-binding domain. Such SAR exploration is directly relevant to developing AHR-targeted therapeutics for cancer immunotherapy and inflammatory disease.

Physicochemical Property Benchmarking for CNS-Focused Flavonoid Screening Libraries

The compound's computed XLogP3 of 3.0 and TPSA of 59.7 Ų [1] place it within favorable CNS drug-likeness parameters (logP 1–4, TPSA < 60–70 Ų). As brominated flavonoids systematically exhibit higher lipophilicity and membrane permeability than their non-brominated counterparts [2], this compound serves as a calibrated reference point for constructing CNS-oriented flavonoid screening collections where balanced lipophilicity is critical for avoiding both poor brain penetration (too polar) and excessive tissue binding (too lipophilic).

Quote Request

Request a Quote for 3-(5-Bromofuran-2-yl)-2-hydroxy-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.